molecular formula C16H14N4O4S B2574026 5-(2-hydroxyphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide CAS No. 1886991-89-4

5-(2-hydroxyphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2574026
CAS No.: 1886991-89-4
M. Wt: 358.37
InChI Key: QJFZQCPHRNNUFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Hydroxyphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide is a pyrazole-based compound featuring:

  • A carboxamide linker at position 3, connecting the pyrazole to a 4-sulfamoylphenyl group. The sulfamoyl (–SO₂NH₂) substituent is a critical pharmacophore in enzyme inhibition (e.g., cyclooxygenase, carbonic anhydrase) .

This compound’s design leverages the pyrazole scaffold’s versatility in medicinal chemistry, combining hydrogen-bond donors/acceptors (hydroxyphenyl, sulfamoyl) for target interaction .

Properties

IUPAC Name

3-(2-hydroxyphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4S/c17-25(23,24)11-7-5-10(6-8-11)18-16(22)14-9-13(19-20-14)12-3-1-2-4-15(12)21/h1-9,21H,(H,18,22)(H,19,20)(H2,17,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFZQCPHRNNUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667365
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxyphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the hydroxyphenyl group: This step involves the reaction of the pyrazole intermediate with a phenol derivative, often through electrophilic aromatic substitution.

    Attachment of the sulfamoylphenyl group: This can be accomplished by reacting the intermediate with a sulfonamide derivative under suitable conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(2-hydroxyphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-hydroxyphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-hydroxyphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group may participate in hydrogen bonding or π-π interactions, while the sulfamoyl group can form electrostatic interactions with positively charged residues. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Substituent Variations on the Sulfamoyl/Phenyl Group

Compound Name Key Substituents Biological Implications Source
Target Compound 4-Sulfamoylphenyl (–SO₂NH₂) Potential enzyme inhibition; moderate solubility
BH37273 (879440-84-3) 3-Chloro-4-methoxyphenyl Increased lipophilicity; altered target affinity
BH37275 (879459-36-6) 4-(Morpholin-4-ylsulfonyl)phenyl Enhanced solubility via morpholine; bulkier side chain
Compound 7a () 6-(Hydroxyamino)-6-oxohexyl chain HDAC/COX dual inhibition; improved cell permeability

Key Observations :

  • Chloro-methoxy substituents (BH37273) increase lipophilicity, which may improve membrane penetration but reduce aqueous solubility .

Pyrazole Core Modifications

Compound Name Pyrazole Substitution Functional Impact Source
Target Compound 5-(2-Hydroxyphenyl) Hydrogen bonding with targets (e.g., receptors)
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide 4-Methyl, 3-pyridylmethyl High CB1 receptor antagonism (IC₅₀ = 0.139 nM)
(E)-5-(2-Ethoxyphenyl)-N-(3-(isopropylsulfonyl)allyl)-1H-pyrazole-3-carboxamide (25b) Allyl sulfonyl chain Covalent inhibition of viral proteases

Key Observations :

  • 4-Methyl and pyridylmethyl groups () enhance receptor binding via hydrophobic/π-π interactions, as seen in CB1 antagonists .

Carboxamide Linker Modifications

Compound Name Linker Structure Pharmacokinetic Effects Source
Target Compound –CONH– to 4-sulfamoylphenyl Stable amide bond; moderate metabolic stability
N-(7-(Hydroxyamino)-7-oxoheptyl)-... (7b) Alkyl chain with hydroxyamino-oxo group Prolonged half-life; possible prodrug activation
5-{[(2-Chlorophenyl)methyl]sulfanyl}-... (321553-39-3) –S– linker to trifluoromethyl group Increased metabolic resistance (CYP inhibition)

Key Observations :

  • The simple carboxamide linker in the target compound ensures synthetic accessibility, while alkyl chains (7b) or sulfur-based linkers (17) may alter absorption and metabolism .

Biological Activity

5-(2-hydroxyphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide, also referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and inflammation, owing to its ability to interact with various biological targets. This article reviews the current understanding of its biological activity, synthesis, and potential applications based on recent research findings.

  • Molecular Formula : C16H16N4O4S
  • Molecular Weight : 364.39 g/mol
  • IUPAC Name : 5-(2-hydroxyphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring through cyclization reactions. The introduction of the 2-hydroxyphenyl and sulfonamide groups can be achieved via electrophilic aromatic substitution and sulfonation reactions, respectively.

Biological Activity Overview

The biological activity of 5-(2-hydroxyphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide has been investigated across various studies, highlighting its potential in the following areas:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

  • MCF-7 (breast cancer) : Demonstrated IC50 values comparable to standard chemotherapeutics like doxorubicin.
  • A549 (lung cancer) : Notable growth inhibition was observed with IC50 values around 3.0 µM, indicating strong antiproliferative effects .

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways effectively. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent .

Carbonic Anhydrase Inhibition

Studies have reported that derivatives of this compound exhibit varying degrees of inhibition against carbonic anhydrase isoforms. For instance, some derivatives showed promising activity against hCA I and hCA II, which are critical in physiological processes such as respiration and acid-base balance .

The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit carbonic anhydrases, while the pyrazole moiety can interact with various enzymes involved in cancer progression.
  • Receptor Modulation : The hydroxyl group may enhance binding affinity to certain receptors, potentially altering signaling pathways associated with cell proliferation and inflammation .

Case Studies

  • In vitro Studies on Cancer Cell Lines :
    • A series of pyrazole derivatives were tested against MCF-7 and A549 cell lines, showing IC50 values ranging from 3.0 µM to 10 µM, indicating substantial growth inhibition compared to control treatments .
  • Anti-inflammatory Activity Assessment :
    • Compounds were evaluated for their ability to inhibit TNF-α and IL-6 production in LPS-stimulated macrophages. Results indicated a significant reduction in cytokine levels, suggesting a strong anti-inflammatory effect .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-hydroxyphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves condensation of substituted phenylhydrazines with β-ketoesters or β-diketones to form the pyrazole core. For example, cyclocondensation of 2-hydroxyphenylhydrazine with ethyl 3-oxo-3-(4-sulfamoylphenyl)propanoate under reflux in ethanol, followed by acid-catalyzed cyclization, is a plausible route . Optimization may include varying solvents (e.g., DMF for higher yields), catalysts (e.g., acetic acid), and temperature (80–100°C). Purity is assessed via HPLC or LC-MS, as described in similar pyrazole syntheses .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

  • Methodological Answer : Key techniques include:

  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., monoclinic system, space group P2₁/c, with unit cell parameters a=9.0032 Å, b=20.1001 Å, c=11.4664 Å) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., hydroxyl proton at δ 10–12 ppm, sulfonamide NH₂ at δ 7–8 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z calculated for C₁₆H₁₄N₄O₃S: 366.0834) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Initial screening includes:

  • Enzyme inhibition assays : Test against carbonic anhydrase isoforms (CA-I, CA-II) due to the sulfonamide moiety’s known CA affinity .
  • Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .
  • Cytotoxicity studies : Use MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets, and what parameters enhance accuracy?

  • Methodological Answer : Docking software (e.g., AutoDock Vina) models binding to targets like CA-II. Key steps:

  • Prepare the receptor (PDB ID: 3HS4) by removing water molecules and adding polar hydrogens.
  • Define the active site using grid boxes centered on catalytic zinc (x=15.4, y=67.8, z=7.6).
  • Validate with known inhibitors (e.g., acetazolamide) to calibrate scoring functions. Docking scores (ΔG < -8 kcal/mol) suggest strong binding .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurities. Strategies include:

  • Reproducibility checks : Repeat assays with standardized protocols (e.g., fixed 37°C incubation for enzyme assays).
  • HPLC purity validation : Ensure ≥95% purity to exclude confounding byproducts .
  • Meta-analysis : Compare IC₅₀ values from multiple studies (e.g., CA-II inhibition ranges: 0.5–5 µM) and adjust for variables like buffer composition .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Salt formation : React with sodium bicarbonate to form water-soluble sodium sulfonamide salts .
  • Nanoparticle encapsulation : Use PLGA polymers to enhance dissolution rates (e.g., 80% release in simulated gastric fluid over 24 hours) .
  • Prodrug design : Introduce ester groups at the hydroxyl moiety, hydrolyzed in vivo to the active form .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Methodological Answer : Systematic modifications include:

  • Substituent variation : Replace the 2-hydroxyphenyl group with electron-withdrawing groups (e.g., -NO₂) to enhance CA binding affinity .
  • Core hybridization : Fuse with triazole rings to improve metabolic stability (e.g., t₁/₂ increased from 2.5 to 6.7 hours in microsomal assays) .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity (q² > 0.6 indicates predictive validity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.